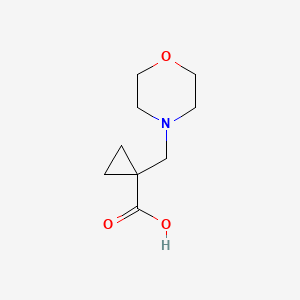

1-(Morpholinomethyl)cyclopropanecarboxylic acid

Description

1-(Morpholinomethyl)cyclopropanecarboxylic acid is a cyclopropane derivative featuring a morpholinomethyl substituent attached to the cyclopropane ring.

Properties

IUPAC Name |

1-(morpholin-4-ylmethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8(12)9(1-2-9)7-10-3-5-13-6-4-10/h1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSNCMSRRHZGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN2CCOCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation of Morpholinomethyl-Substituted Precursors

A precursor such as morpholinomethyl acrylate or acrylonitrile undergoes cyclopropanation.

- Method : React methacrylic acid derivatives (e.g., ester, nitrile) with trihalides (e.g., CHCl₃, CCl₄) in the presence of a base (e.g., NaOH) to form a gem-dihalocyclopropane intermediate. Subsequent dehalogenation with sodium metal yields the cyclopropane ring.

- Functionalization : Hydrolysis of the ester/nitrile group to the carboxylic acid (via acidic or basic conditions).

- Example Conditions :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclopropanation | CHCl₃, NaOH, 0–5°C | ~75% | |

| Hydrolysis | H₂SO₄, reflux | 85–90% |

Nucleophilic Substitution on Halomethyl Cyclopropane Intermediates

Introduce morpholine via substitution on a preformed halomethyl cyclopropane carboxylate.

- Synthesis of Halomethyl Intermediate : Cyclopropane carboxylates with a chloromethyl group (e.g., 1-chloromethylcyclopropanecarboxylate) can be synthesized via cyclopropanation of chlorinated acrylates.

- Substitution : React with morpholine in polar aprotic solvents (e.g., DMSO, THF) at 60–80°C.

- Example Reaction :

1-Chloromethylcyclopropanecarboxylate + Morpholine → 1-(Morpholinomethyl)cyclopropanecarboxylate

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMSO | |

| Temperature | 70°C | |

| Yield | ~65% |

Copper-Catalyzed Cyclopropanation with Simultaneous Functionalization

Leverage Cu(I)-based catalytic systems to form the cyclopropane ring while introducing substituents.

- Catalytic System : [Cu(I) salt/amine/DMSO] enables mild cyclopropanation of acrylates with diazo reagents (e.g., ethyl diazoacetate).

- Morpholinomethyl Introduction : Use a morpholinomethyl-substituted diazo compound or post-functionalize the cyclopropane via amination.

- Advantages : High regioselectivity and yields up to 90% under optimized conditions.

Oxidation of Morpholinomethyl Cyclopropanecarboxaldehyde

Oxidize a morpholinomethyl-substituted cyclopropanecarboxaldehyde to the carboxylic acid.

- Method : React cyclopropanecarboxaldehyde with molecular oxygen at 100–150°C without catalysts.

- Example :

| Substrate | Product | Conditions | Yield | |

|---|---|---|---|---|

| Cyclopropanecarboxaldehyde | Cyclopropanecarboxylic acid | O₂, 130°C, 12h | 85% |

Key Challenges and Considerations:

- Ring Stability : Cyclopropanes are strain-sensitive; harsh conditions may lead to ring-opening. Mild reagents (e.g., Cu catalysts) are preferred.

- Regioselectivity : Ensuring the morpholinomethyl group attaches at the 1-position requires steric or electronic control during cyclopropanation.

- Purification : Distillation or recrystallization is critical for high-purity products.

Summary of Synthetic Routes

| Route | Steps | Key Reagents | Yield Range |

|---|---|---|---|

| 1 | Cyclopropanation → Hydrolysis | CHCl₃, NaOH, H₂SO₄ | 60–75% |

| 2 | Halomethyl Substitution | Morpholine, DMSO | 65–70% |

| 3 | Cu-Catalyzed Cyclopropanation | Cu(I)/DMSO, diazo reagent | 70–90% |

| 4 | Oxidation | O₂, heat | 80–85% |

Chemical Reactions Analysis

1-(Morpholinomethyl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

1-(Morpholinomethyl)cyclopropanecarboxylic acid is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural complexity allows for the creation of peptidomimetics—molecules that mimic the biological activity of peptides.

- Methods of Application : The compound is often involved in the alkylation of glycine equivalents, enabling the introduction of cyclopropane structures into amino acids.

- Results : This application has led to the development of new antiviral agents with significant biological activity.

Biochemical Studies

In biochemistry, this compound is used to study enzyme-substrate interactions, particularly with cyclopropane rings that are prevalent in many bioactive compounds.

- Methods of Application : It is employed in enzymatic assays to determine kinetic parameters such as binding affinity and turnover number.

- Results : Insights gained from these studies can inform the design of enzyme inhibitors.

Nanotechnology

The compound has potential applications in nanotechnology, especially for drug delivery systems.

- Methods of Application : Nanoparticles are functionalized with this compound to enhance their interaction with biological membranes.

- Results : These functionalized nanoparticles exhibit improved stability and targeted delivery capabilities, making them promising candidates for advanced therapeutic applications.

Polymer Chemistry

In polymer chemistry, this compound modifies polymers to impart unique physical properties.

- Methods of Application : Grafting this compound onto polymer backbones through various polymerization techniques enhances mechanical strength and thermal stability.

- Results : Modified polymers are suitable for high-stress environments and electronic devices.

Agrochemistry

The compound plays a role in developing novel agrochemicals, such as pesticides and herbicides.

- Methods of Application : Synthetic pathways incorporate this compound into agrochemical structures to improve safety profiles and reduce environmental impact.

- Results : The resulting agrochemicals exhibit enhanced efficacy with lower toxicity.

Antimicrobial Evaluation

A study focused on trifluoromethyl-substituted compounds revealed significant antimicrobial activity against various bacterial strains. The structural motifs similar to this compound were found to be effective against pathogens like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Activity

Research on morpholine derivatives demonstrated their potential anti-inflammatory effects by inhibiting NF-κB activation. This suggests that compounds like this compound could serve as therapeutic agents for inflammatory diseases .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(Morpholinomethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Optimization: Morpholinomethyl-substituted compounds may require controlled reaction times to minimize amide byproducts, as seen in phenyl-substituted analogs .

- Metabolic Pathways: Unlike ACC, which is rapidly metabolized in plants, morpholinomethyl derivatives might exhibit slower degradation in mammalian systems, extending their therapeutic window .

Biological Activity

Overview

1-(Morpholinomethyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula CHNO. It features a cyclopropane ring, a carboxylic acid group, and a morpholinomethyl substituent. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, influencing various biological pathways. Notably, it has been studied for its potential as an inhibitor of protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling and regulation.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

- Antidepressant Activity : Similar compounds have been evaluated for their antidepressant properties. For example, derivatives based on cyclopropanecarboxylic acids have shown efficacy in animal models, surpassing traditional antidepressants like imipramine and desipramine in some studies .

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as a selective inhibitor of PTPs, which are implicated in various diseases including diabetes and autoimmune disorders .

- Antimicrobial Properties : Some derivatives of cyclopropanecarboxylic acids have demonstrated antimicrobial activity, suggesting potential applications in treating infections .

Case Study 1: Antidepressant Efficacy

A series of studies focused on derivatives of cyclopropanecarboxylic acids found that certain modifications led to enhanced antidepressant effects. In animal tests, compounds were evaluated for their pharmacological profiles, revealing several candidates with superior activity compared to established treatments .

Case Study 2: Enzyme Inhibition

In vitro studies have shown that this compound can inhibit O-acetylserine sulfhydrylase (OASS), an enzyme critical in cysteine biosynthesis. This inhibition was confirmed through structural analysis and biochemical assays, indicating potential therapeutic applications as an adjuvant in antibiotic treatments .

Data Table: Biological Activities of this compound

Q & A

Q. What are the recommended safety protocols for handling 1-(Morpholinomethyl)cyclopropanecarboxylic acid in laboratory settings?

Answer:

- Handling Precautions: Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation or contact with aerosols.

- First-Aid Measures:

- Storage: Store in a cool, dry place away from oxidizing agents. Ensure containers are tightly sealed to prevent moisture absorption .

Q. What synthetic methodologies are reported for cyclopropane-containing carboxylic acids, and how can they be adapted for this compound?

Answer:

- Electro-Induced Hofmann Rearrangement: A method for synthesizing cyclopropylamines via electrochemical pathways, adaptable for introducing morpholine moieties (e.g., using morpholine derivatives as nucleophiles) .

- Cyclopropanation Strategies:

- Optimization Parameters: Adjust pH (e.g., acidic conditions for cyclization) and solvent systems (e.g., aqueous/organic biphasic mixtures) to enhance yield .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the stability of this compound under varying pH conditions?

Answer:

- Controlled Stability Studies:

- pH-Dependent Degradation: Conduct kinetic studies at pH 1–14, monitoring degradation via HPLC or LC-MS. Compare results with structurally similar compounds (e.g., 1-Aminocyclopropanecarboxylic acid) to identify trends .

- Mechanistic Analysis: Use isotopic labeling (e.g., deuterated solvents) or computational modeling (DFT) to elucidate hydrolysis pathways .

- Mitigation Strategies: Stabilize the compound using buffered formulations or lyophilization for long-term storage .

Q. What advanced spectroscopic techniques are critical for characterizing the stereochemistry and reactivity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography: Resolve crystal structures to confirm cyclopropane ring geometry and substituent orientation .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns under electrospray ionization (ESI) .

Q. How can researchers design experiments to evaluate the biological activity of this compound against enzyme targets?

Answer:

- Enzyme Inhibition Assays:

- Target Selection: Focus on enzymes with cyclopropane-binding pockets (e.g., ACC deaminase or decarboxylases) .

- Kinetic Analysis: Measure IC50 values using fluorogenic substrates or colorimetric assays (e.g., NADH depletion in coupled reactions) .

- Computational Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and guide mutagenesis studies .

Data Contradiction and Validation

Q. What strategies are recommended for resolving discrepancies in reported synthetic yields of this compound derivatives?

Answer:

- Reproducibility Checks:

- Statistical Analysis: Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent ratio) affecting yield .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Cyclopropane Carboxylic Acids

Q. Table 2. Spectroscopic Signatures of this compound

| Technique | Key Peaks/Features | Application |

|---|---|---|

| 1H NMR | δ 1.45–1.70 (cyclopropane CH₂), δ 3.65 (morpholine CH₂) | Stereochemical assignment |

| IR | 1700–1720 cm⁻¹ (C=O stretch) | Confirms carboxylic acid functionality |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.